Scaffold Pharmacological Validation: Comparison to a Patented PFK1 Inhibitor
The core isoxazol-oxadiazole scaffold has a strong pharmacological precedent as an inhibitor of cancer-specific PFK1. The patented lead analog, 3-(benzenesulfonyl)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)propanamide, was demonstrated to 'effectively lower lactate production by cancer cells while at the same time their effect on other, non-tumorigenic cells is negligible' [1]. The target compound retains this validated terminal pharmacophore but replaces the flexible benzenesulfonyl-propanamide linker with a rigid 3-methanesulfonylbenzamide, providing a direct tool to investigate the selectivity implication of this specific structural change.
| Evidence Dimension | Molecular mechanism and physiological effect on cellular metabolism |
|---|---|
| Target Compound Data | Rigid 3-methanesulfonylbenzamide scaffold; PFK1 inhibitory activity and effect on lactate production are currently unreported, necessitating procurement for study. |
| Comparator Or Baseline | 3-(benzenesulfonyl)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)propanamide demonstrated selective reduction of lactate production in cancer cells with negligible effect on non-tumorigenic cells [1]. |
| Quantified Difference | Qualitative topological change from a flexible linear propanamide linker to a rigid, meta-substituted benzamide core. This is predicted to drastically alter the conformational entropic contribution to binding, but the specific biological consequence has not yet been quantified. |
| Conditions | Comparative analysis of structurally related compounds in PFK1 inhibition and lactate production assays [1]. |
Why This Matters
This compound serves as a critical tool to deconvolve the specific role of the rigid benzamide linker in the pharmacological activity of the isoxazol-oxadiazole class, which is impossible to achieve using only the flexible lead series.
- [1] Konc, J. et al. Small molecule-inhibitors of 6-phosphofructo-1-kinase for reducing lactate generation by cancer cells. International Patent Application WO2020030613A1, filed August 5, 2019. View Source
